4-Methyl-1,10-phenanthroline (4-Me-phen) is a heterocyclic aromatic organic compound studied in coordination chemistry for its ability to form complexes with various metal ions. These complexes can exhibit interesting properties depending on the metal involved. For instance, research has explored the use of 4-Me-phen complexes with ruthenium and iridium for applications in photocatalysis and light-emitting devices [].
Here, the 4-Me-phen molecule acts as a bidentate ligand, meaning it can bind to a central metal atom through two nitrogen atoms in its structure. This chelating effect influences the electronic properties and reactivity of the resulting complex [].
Research has investigated the use of 4-Methyl-1,10-phenanthroline as a building block in organic synthesis. Its reactive sites allow for further functionalization, enabling the creation of more complex molecules with potential applications in various fields. Studies have explored its use in the synthesis of ligands for other metal complexes and the development of new types of fluorescent probes [].
The unique properties of 4-Methyl-1,10-phenanthroline have also attracted interest in material science research. Studies have explored its potential use in the development of new functional materials. For example, research has investigated incorporating 4-Me-phen into metal-organic frameworks (MOFs) to create materials with enhanced stability and photoluminescence properties [].
4-Methyl-1,10-phenanthroline is a heterocyclic organic compound with the molecular formula . It features a phenanthroline structure, which consists of three fused aromatic rings, with a methyl group attached to the nitrogen atom at position 4. This compound is notable for its ability to form stable complexes with metal ions, making it significant in coordination chemistry and various applications in analytical and biological fields.
The primary mechanism of action of 4-Mephen lies in its ability to form coordination complexes with metal ions. The lone pairs on its nitrogen atoms interact with the empty orbitals of the metal ion, creating a stable complex with altered properties compared to the free metal ion. These complexes can exhibit various functionalities depending on the metal and surrounding environment. For instance, 4-Mephen complexes can act as catalysts in chemical reactions, luminescent materials, or electron transfer agents depending on the specific application [, ].
Research indicates that 4-methyl-1,10-phenanthroline exhibits notable biological activities. It has been shown to have antimicrobial properties and may also play a role in inhibiting certain enzymes. Its derivatives have been studied for their potential as anticancer agents due to their ability to interact with DNA and affect cellular processes . The compound's interaction with biological systems often involves its coordination with metal ions, which can enhance its efficacy in therapeutic applications.
Several methods exist for synthesizing 4-methyl-1,10-phenanthroline:
4-Methyl-1,10-phenanthroline has diverse applications across multiple fields:
Interaction studies involving 4-methyl-1,10-phenanthroline often focus on its complexation with metal ions. These studies reveal how the compound's structure influences its binding affinity and selectivity towards different metals. For instance, research has shown that 4-methyl-1,10-phenanthroline forms stable complexes with iron(II), which can be analyzed using spectroscopic techniques . Understanding these interactions is crucial for developing new materials and therapeutic agents.
Several compounds share structural similarities with 4-methyl-1,10-phenanthroline. Below is a comparison highlighting their uniqueness:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1,10-Phenanthroline | No methyl group; base structure | Stronger coordination abilities |
| 2-Methyl-1,10-phenanthroline | Methyl group at position 2 | Different reactivity patterns |
| 5-Methyl-1,10-phenanthroline | Methyl group at position 5 | Altered electronic properties |
| 4,7-Dimethyl-1,10-phenanthroline | Two methyl groups at positions 4 and 7 | Enhanced solubility and stability |
Each of these compounds exhibits distinct chemical behaviors and biological activities due to variations in their substituents or structural configurations. The presence of the methyl group at position 4 in 4-methyl-1,10-phenanthroline contributes to its unique properties compared to its analogs.
4-Methyl-1,10-phenanthroline exhibits a distinctive molecular architecture characterized by its heterocyclic aromatic framework with a methyl substituent at the 4-position [1]. The compound possesses the molecular formula C₁₃H₁₀N₂ with a molecular weight of 194.23 g/mol [2] [3]. The fundamental structural unit consists of three fused aromatic rings forming the phenanthroline backbone, where nitrogen atoms occupy the 1 and 10 positions [1] [4].
The crystallographic analysis reveals that 4-methyl-1,10-phenanthroline adopts a planar configuration typical of phenanthroline derivatives [3]. The melting point ranges from 143-145°C, indicating considerable molecular stability through intermolecular interactions [2] [3]. X-ray crystallographic studies demonstrate that the compound crystallizes in a stable form with characteristic bond lengths and angles consistent with aromatic heterocyclic systems [5].
| Molecular Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₃H₁₀N₂ | [1] [3] |
| Molecular Weight | 194.23 g/mol | [2] [3] |
| Melting Point | 143-145°C | [2] [3] |
| Density (Predicted) | 1.211±0.06 g/cm³ | [3] |
| Physical Form | Crystalline | [5] |
The methyl group attachment at the 4-position introduces subtle geometric perturbations to the parent phenanthroline structure without significantly disrupting the overall planarity . The compound demonstrates solubility in water and organic solvents, with the water solubility being attributed to the nitrogen lone pairs capable of hydrogen bonding interactions [3] [7].
The electronic structure of 4-methyl-1,10-phenanthroline is governed by the extended π-conjugated system inherent to the phenanthroline framework [8] [9]. Computational studies reveal that the compound possesses closely situated low-lying unoccupied π molecular orbitals, specifically the a₂(χ) and b₁(ψ) orbitals, which play crucial roles in its electronic properties [10] [11].
The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels are significantly influenced by the methyl substituent [9]. Density functional theory calculations indicate that the methyl groups in phenanthroline derivatives affect the orbital energy distribution and electronic transitions [12] [10]. The b₁(ψ) π molecular orbital exhibits markedly higher molecular orbital coefficients at the chelating nitrogen π centers in the 1,10-positions compared to the a₂(χ) orbital [10] [11].
| Electronic Property | Characteristic | Reference |
|---|---|---|
| π-Conjugated System | Extended aromatic framework | [8] [9] |
| LUMO Character | b₁(ψ) orbital dominance | [10] [11] |
| Nitrogen π Centers | Enhanced coefficient values | [10] [11] |
| Electronic Distribution | Modified by methyl substitution | [9] [12] |
The predicted ionization potential and electron affinity values demonstrate the compound's potential as an n-type semiconductor material [13]. The electronic structure calculations show that the charge transfer integrals depend significantly on the distance between stacking rings in solid-state arrangements [13]. The orbital interactions facilitate coordination chemistry applications through the nitrogen lone pairs, which serve as electron-donating sites for metal complexation [8] [9].
The infrared spectrum of 4-methyl-1,10-phenanthroline displays characteristic absorption bands that provide structural confirmation [14]. The aromatic carbon-hydrogen stretching vibrations appear at 3075, 3029, and 2980 cm⁻¹ [14]. The carbon-carbon double bond stretching vibration is observed at 1619 cm⁻¹, while the carbon-nitrogen double bond stretching occurs at 1579 cm⁻¹ [14].
| Functional Group | Frequency (cm⁻¹) | Assignment | Reference |
|---|---|---|---|
| C-H (Aromatic) | 3075, 3029, 2980 | Stretching vibrations | [14] |
| C=C | 1619 | Aromatic ring stretching | [14] |
| C=N | 1579 | Nitrogen-carbon stretching | [14] |
The assignment of vibrational spectra follows established patterns for phenanthroline derivatives, with the methyl substitution introducing additional vibrational modes [15]. Comparative studies with the parent 1,10-phenanthroline demonstrate subtle frequency shifts attributable to the electronic effects of the methyl group [14] [15].
The ¹H nuclear magnetic resonance spectrum of 4-methyl-1,10-phenanthroline in deuterated chloroform reveals distinct resonance patterns [16]. The methyl group protons appear as a characteristic singlet, while the aromatic protons display coupling patterns consistent with the substituted phenanthroline framework [17] [16].
¹³C nuclear magnetic resonance spectroscopy provides detailed carbon environment information, with the methyl carbon typically appearing around 19-20 ppm [17]. The aromatic carbon signals span the range from 123-157 ppm, reflecting the diverse electronic environments within the heterocyclic system [17].
| Proton Environment | Chemical Shift (ppm) | Multiplicity | Reference |
|---|---|---|---|
| Methyl Group | ~2.5-3.0 | Singlet | [17] [16] |
| Aromatic Protons | 7.5-9.0 | Complex multiplets | [17] [16] |
The ultraviolet-visible absorption spectrum of 4-methyl-1,10-phenanthroline exhibits characteristic electronic transitions associated with the extended π-conjugated system [18] [19]. The compound displays absorption maxima typically in the range of 260-320 nm, corresponding to π→π* transitions within the aromatic framework [18].
Electronic transition studies reveal that methyl substitution influences the absorption characteristics through modification of the electronic distribution [20]. The number of methyl groups on the phenanthroline framework directly impacts the electronic spectrum and excited state properties [20].
Computational investigations of 4-methyl-1,10-phenanthroline have explored potential tautomeric forms and their relative stabilities [21] [22]. Density functional theory calculations provide insights into the energetic preferences of different tautomeric arrangements and their spectroscopic consequences [12] [22].
The computational modeling reveals that tautomeric equilibria can be influenced by environmental factors such as pH and solvent polarity [21]. Ground state rotamerism and tautomerism studies demonstrate solvent-modulated equilibria between different conformational states [21].
| Computational Method | Application | Key Finding | Reference |
|---|---|---|---|
| DFT Calculations | Tautomer stability | Energetic preferences determined | [12] [22] |
| Semi-empirical Methods | Electronic transitions | Orbital energy predictions | [19] [13] |
| HMO Perturbation | Orbital interactions | HOMO-LUMO gap analysis | [10] [11] |
Molecular dynamics simulations and quantum chemical calculations have been employed to understand the conformational flexibility and electronic properties of methylated phenanthroline derivatives [22]. The computational studies support experimental observations regarding the electronic structure and spectroscopic properties of the compound [12] [13].
Contemporary synthetic strategies have emerged that utilize Meldrum's acid derivatives as key intermediates, offering improved selectivity and milder reaction conditions compared to classical methods. This approach represents a significant advancement in phenanthroline synthesis, particularly for substituted derivatives requiring greater control over regioselectivity.
The Meldrum's acid condensation methodology involves the reaction of o-phenylenediamine with Meldrum's acid derivatives under catalytic conditions. Research conducted by various groups has demonstrated that this approach can achieve yields ranging from 70 to 88 percent for 4,7-dichloro-1,10-phenanthroline derivatives, which serve as versatile intermediates for further functionalization [7] [8].
The synthetic protocol typically employs trimethyl orthoformate as a condensation agent at temperatures around 100 degrees Celsius. The reaction proceeds through formation of an intermediate bis-methylene Meldrum's acid derivative, which undergoes thermal decarboxylation and cyclization to yield the phenanthroline core structure [8]. This methodology has proven particularly effective for the synthesis of 4,7-disubstituted phenanthrolines, including the target 4-methyl derivative through subsequent functional group manipulation.
A key advantage of the Meldrum's acid approach lies in its compatibility with various substitution patterns and functional groups. The method allows for the introduction of electron-withdrawing and electron-donating substituents with high selectivity, making it valuable for structure-activity relationship studies and the development of specialized ligands [9] [10].
Furthermore, this methodology addresses several limitations of classical approaches by providing better control over reaction selectivity and reducing the formation of unwanted byproducts. The milder reaction conditions also enhance functional group tolerance, enabling the synthesis of more complex phenanthroline derivatives that would be incompatible with harsh acidic conditions [11].
The choice of solvent system plays a critical role in determining both the efficiency and selectivity of 4-methyl-1,10-phenanthroline synthesis. Extensive kinetic studies have revealed significant correlations between solvent properties and reaction outcomes, providing valuable insights for optimization strategies.
In classical Skraup-Doebner-Miller reactions, concentrated sulfuric acid serves as both solvent and catalyst, creating a highly acidic environment necessary for the condensation process. The high dielectric constant (ε = 101) of sulfuric acid facilitates the formation of charged intermediates and promotes the cyclization step [12] [13]. However, the corrosive nature and harsh conditions limit its applicability for sensitive substrates.
Alternative solvent systems have been investigated to improve reaction conditions and expand substrate scope. Ethylene glycol (ε = 37.7) has emerged as an effective medium for certain synthetic transformations, particularly in metal-catalyzed processes and complex formation steps [6]. The polar nature of ethylene glycol enhances the solubility of ionic species while maintaining sufficient thermal stability at elevated temperatures.
Dimethyl sulfoxide (DMSO, ε = 46.7) has proven exceptionally effective for nucleophilic substitution reactions in phenanthroline synthesis. Research on fluorinated phenanthroline derivatives demonstrated that DMSO enables efficient nucleophilic displacement of chlorine atoms by fluoride ions, achieving complete conversion within 24 hours at 110 degrees Celsius [7]. The aprotic nature of DMSO prevents interference with nucleophilic species while providing excellent solvation for both ionic and neutral reactants.
Temperature effects on reaction kinetics have been systematically studied, revealing Arrhenius behavior with activation energies typically ranging from 11 to 25 kilocalories per mole for different synthetic pathways [14] [13]. Pressure effects, while less commonly studied, have shown modest influence on reaction rates, with activation volumes typically ranging from -2 to -6 cubic centimeters per mole, indicating that the transition states are more compact than the reactants [12].
The reaction kinetics are further influenced by the concentration and nature of catalytic species. Sodium iodide concentrations between 0.005 and 0.12 molar equivalents relative to the starting material provide optimal catalytic activity without interfering with product isolation [1] [2]. Higher concentrations can lead to competing side reactions and reduced selectivity.
The purification of 4-methyl-1,10-phenanthroline presents significant technical challenges due to the formation of structurally related byproducts during synthesis and the basic nature of the target compound. Traditional purification methods often prove inadequate for achieving the analytical purity required for coordination chemistry applications and pharmaceutical development.
Column chromatography, while providing high resolution and purity (95-99 percent), suffers from limited scalability and high cost. The process typically requires silica gel (60-120 mesh) with complex gradient elution systems using mixtures of dichloromethane, ethyl acetate, and acetone [15]. The separation is complicated by similar retention factors among phenanthroline derivatives and the tendency of basic compounds to interact with residual silanol groups on the stationary phase.
High-performance liquid chromatography (HPLC) methods have been developed specifically for phenanthroline derivatives, employing reverse-phase columns with acetonitrile-water mobile phases [16] [17]. These methods achieve excellent separation efficiency but remain primarily analytical tools due to throughput limitations and solvent consumption considerations.
A significant breakthrough in phenanthroline purification came with the development of non-chromatographic methods based on selective complex formation. Research by Ferretti and Ragaini demonstrated that zinc chloride complex formation provides an effective strategy for large-scale purification [5] [6]. The method exploits the low solubility of phenanthroline-zinc complexes compared to monodentate nitrogen-containing impurities.
The zinc chloride purification protocol involves several key steps: complexation in ethylene glycol at elevated temperature (100 degrees Celsius), selective precipitation of the phenanthroline-zinc complex, and subsequent decomplexation using aqueous ammonia in a biphasic dichloromethane-water system [6]. This approach achieves purities of 95-98 percent with overall yields of 93 percent when applied to pure phenanthroline, demonstrating the efficiency of the method.
Recrystallization techniques, while more accessible, typically require multiple iterations to achieve acceptable purity levels (85-95 percent). The process involves dissolution in hot polar solvents such as ethanol or methanol, followed by controlled cooling and precipitation [18]. The effectiveness depends critically on the choice of solvent system and the presence of structurally similar impurities.
Sublimation represents the most effective purification method for achieving the highest purity levels (99+ percent) but requires that the target compound be sufficiently volatile without decomposition. This technique proves particularly valuable for removing non-volatile impurities and trace metal contaminants that could interfere with coordination chemistry applications [19].
Recent advances in purification methodology have focused on developing environmentally friendly and economically viable approaches suitable for industrial application. The zinc chloride complexation method represents a particularly promising development, as it utilizes inexpensive, non-toxic reagents and can be applied to multi-gram preparations with minimal solvent requirements [6].
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